
1-methyl-N-(2-methylpropyl)piperidin-4-amine
Overview
Description
“1-methyl-N-(2-methylpropyl)piperidin-4-amine” is a chemical compound with the CAS Number: 1019606-19-9 . It has a molecular weight of 170.3 and its IUPAC name is N-isobutyl-1-methyl-4-piperidinamine . The compound is stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H22N2/c1-9(2)8-11-10-4-6-12(3)7-5-10/h9-11H,4-8H2,1-3H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 170.3 .Scientific Research Applications
Imiquimod and Its Analogues
Imiquimod, a compound related to the specified amine, and its analogues are non-nucleoside imidazoquinolinamines that activate the immune system through the localized induction of cytokines. Despite lacking inherent antiviral or antiproliferative activity in vitro, these compounds stimulate cytokine secretion in vivo, showing immunoregulatory, antiviral, antiproliferative, and antitumor activities. Imiquimod has been used topically for treating various cutaneous diseases like genital warts, genital herpes, molluscum contagiosum, basal cell carcinoma, and psoriasis. It demonstrates the potential of such compounds in dermatological applications and as immune response modifiers (Syed, 2001).
Nitrogen-containing Compounds and Carcinogenicity
Research on nitrogen-containing compounds, such as certain amines and amides, has highlighted their role as precursors to carcinogenic N-nitroso compounds. These findings underscore the importance of understanding the occurrence and biotransformation of these compounds due to their implications in the incidence of human cancer. This area of study emphasizes the potential health risks associated with exposure to nitrogen-containing compounds, including those structurally related to "1-methyl-N-(2-methylpropyl)piperidin-4-amine" (Lin, 1986).
Heterocyclic Aromatic Amines in Food Safety
Heterocyclic aromatic amines (HAAs) are known carcinogens formed during the thermal processing of meat. Understanding the formation, mitigation, metabolism, and risk assessment of HAAs is crucial for food safety. This encompasses analyzing HAAs' generation during cooking, strategies to reduce their levels, and their metabolic pathways in humans. HAAs serve as a focal point for investigating the dietary causes of cancer and devising preventative measures in food preparation and consumption (Chen et al., 2020).
Biogenic Amines in Fish
The study of biogenic amines in fish highlights their roles in intoxication, spoilage, and the formation of nitrosamines. Histamine, cadaverine, and putrescine are significant due to their impact on food safety and quality. These amines' presence and concentration can indicate the freshness or spoilage of fish products, underscoring the importance of monitoring these compounds in the seafood industry (Bulushi et al., 2009).
Advanced Oxidation Processes for Degradation
Advanced oxidation processes have been explored for the efficient degradation of nitrogen-containing compounds, including amines and azo compounds. These methods are crucial for addressing the persistence and toxicity of such compounds in the environment, offering pathways to minimize their harmful impacts. The review of these processes provides insights into their mechanisms, effectiveness, and application in environmental remediation efforts (Bhat & Gogate, 2021).
Safety and Hazards
properties
IUPAC Name |
1-methyl-N-(2-methylpropyl)piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-9(2)8-11-10-4-6-12(3)7-5-10/h9-11H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZPAEATLRNIMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1CCN(CC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




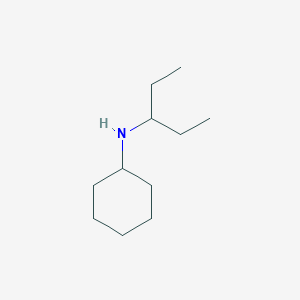


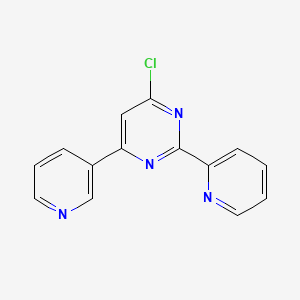
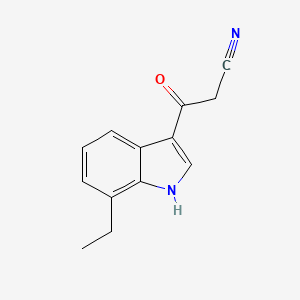
![3-(3-methoxybenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1416251.png)
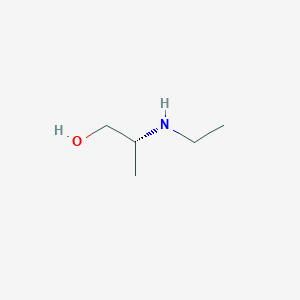


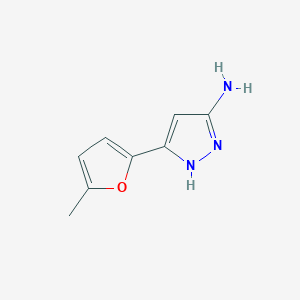

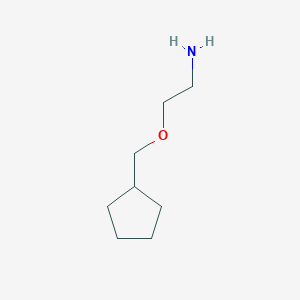
![N-{[1-(2-Methylbenzyl)piperidin-4-YL]methyl}-propan-1-amine](/img/structure/B1416264.png)